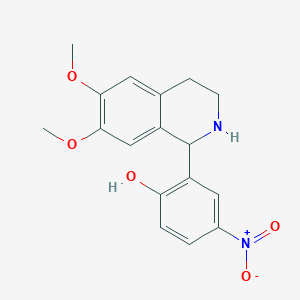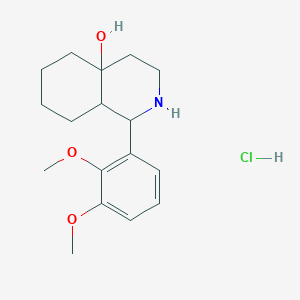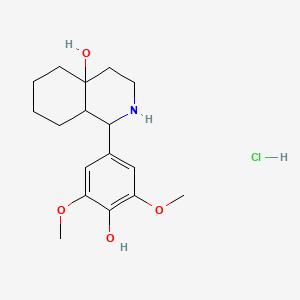
1-(2,4-dimethoxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride
描述
1-(2,4-dimethoxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride, also known as DOI hydrochloride, is a psychoactive drug that acts as a potent agonist for the serotonin 5-HT2A receptor. This compound is a derivative of the phenethylamine family and has been used in scientific research to study the role of the 5-HT2A receptor in various physiological and behavioral processes.
作用机制
1-(2,4-dimethoxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride hydrochloride acts as a potent agonist for the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that is primarily located in the central nervous system. Activation of this receptor leads to the activation of various intracellular signaling pathways, including the phospholipase C and protein kinase C pathways. These pathways ultimately lead to the modulation of various physiological and behavioral processes.
Biochemical and Physiological Effects
This compound hydrochloride has been shown to modulate various physiological and behavioral processes, including mood, cognition, and perception. This compound has been shown to produce hallucinogenic effects in humans, including altered visual perception, changes in thought processes, and altered sense of self. Additionally, this compound hydrochloride has been shown to modulate the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine.
实验室实验的优点和局限性
1-(2,4-dimethoxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride hydrochloride has several advantages for use in laboratory experiments. This compound is highly selective for the 5-HT2A receptor, which allows for the specific investigation of the role of this receptor in various physiological and behavioral processes. Additionally, this compound hydrochloride has a long half-life, which allows for the prolonged investigation of its effects. However, this compound hydrochloride also has several limitations, including its potential for producing hallucinogenic effects in humans, which may limit its use in certain types of experiments.
未来方向
There are several future directions for research involving 1-(2,4-dimethoxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride hydrochloride. One potential area of investigation is the use of this compound in the treatment of various psychiatric disorders, including depression and anxiety. Additionally, further investigation is needed to better understand the mechanisms underlying the hallucinogenic effects of this compound hydrochloride, which may have implications for the development of new treatments for various psychiatric disorders. Finally, future research is needed to investigate the potential therapeutic effects of other 5-HT2A receptor agonists, which may have advantages over this compound hydrochloride in terms of their safety and efficacy.
科学研究应用
1-(2,4-dimethoxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride hydrochloride has been extensively used in scientific research to study the role of the 5-HT2A receptor in various physiological and behavioral processes. This compound has been used to investigate the effects of serotonin on mood, cognition, and perception. Additionally, this compound hydrochloride has been used to study the potential therapeutic effects of 5-HT2A receptor agonists in the treatment of various psychiatric disorders.
属性
IUPAC Name |
1-(2,4-dimethoxyphenyl)-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3.ClH/c1-20-12-6-7-13(15(11-12)21-2)16-14-5-3-4-8-17(14,19)9-10-18-16;/h6-7,11,14,16,18-19H,3-5,8-10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZOKEPDFOIMFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2C3CCCCC3(CCN2)O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-({[2-(2-fluorophenyl)ethyl]amino}methyl)-3-hydroxy-1-methyl-2-piperidinone](/img/structure/B3821310.png)
![2,2'-[(3-methoxyphenyl)methylene]bis(1H-indene-1,3(2H)-dione)](/img/structure/B3821317.png)
![6-(4-propoxyphenyl)diindeno[1,2-b:2',1'-e]pyridine-5,7-dione](/img/structure/B3821322.png)
![4-isopropyl-6,8-dimethyl-3-oxabicyclo[3.3.1]non-6-ene](/img/structure/B3821326.png)
![(4,6,8-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl acetate](/img/structure/B3821332.png)
![(4,6,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl acetate](/img/structure/B3821333.png)
![(4,6-dimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl acetate](/img/structure/B3821340.png)
![1-benzyl-1-{[2-(2,4,6-trimethyl-3-cyclohexen-1-yl)-1,3-dioxolan-4-yl]methyl}piperidinium chloride](/img/structure/B3821349.png)
![3-[4-(1-piperidinylmethyl)-1,3-dioxolan-2-yl]pyridine](/img/structure/B3821360.png)
![1-[cyclohexyl(methyl)amino]-3-(3-{[(3-isoxazolylmethyl)(methyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B3821363.png)

![3-methoxy-N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]propanamide](/img/structure/B3821380.png)

